Cas no 70264-73-2 (1-(bromomethyl)-3-methoxy-2-methylbenzene)

1-(Bromomethyl)-3-methoxy-2-methylbenzene is a brominated aromatic compound featuring a methoxy and methyl substituent on the benzene ring. Its reactive bromomethyl group makes it a valuable intermediate in organic synthesis, particularly for alkylation reactions and the preparation of more complex structures. The methoxy and methyl groups enhance its solubility in organic solvents, facilitating its use in various reaction conditions. This compound is commonly employed in pharmaceutical and agrochemical research for constructing key molecular frameworks. Its stability under standard storage conditions and well-defined reactivity profile contribute to its utility in precision synthetic applications. Proper handling is required due to its lachrymatory and potential irritant properties.
1-(bromomethyl)-3-methoxy-2-methylbenzene structure
70264-73-2 structure
Product Name:1-(bromomethyl)-3-methoxy-2-methylbenzene
CAS No:70264-73-2
MF:C9H11BrO
MW:215.087042093277
MDL:MFCD12025374
CID:547510
PubChem ID:13208698
Update Time:2025-06-07

1-(bromomethyl)-3-methoxy-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(bromomethyl)-3-methoxy-2-methyl-
    • 1-(bromomethyl)-3-methoxy-2-methylbenzene
    • F95184
    • SCHEMBL6172229
    • 70264-73-2
    • DTXSID90527953
    • EN300-310116
    • MDL: MFCD12025374
    • Inchi: 1S/C9H11BrO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3
    • InChI Key: DDMAAZGSYRZHPK-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=C(C=1C)OC

Computed Properties

  • Exact Mass: 213.99933
  • Monoisotopic Mass: 213.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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Additional information on 1-(bromomethyl)-3-methoxy-2-methylbenzene

Introduction to Benzene, 1-(bromomethyl)-3-methoxy-2-methyl- (CAS No. 70264-73-2)

Benzene, 1-(bromomethyl)-3-methoxy-2-methyl- is a specialized organic compound with a unique molecular structure that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 70264-73-2, is a derivative of benzene and features a bromomethyl group at the 1-position, a methoxy group at the 3-position, and a methyl group at the 2-position. Its distinct structural properties make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.

The molecular formula of Benzene, 1-(bromomethyl)-3-methoxy-2-methyl- is C8H11BrO, reflecting its composition of eight carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom. The presence of the bromomethyl group (–CH2Br) at the 1-position enhances its reactivity, making it a useful building block for further functionalization. The methoxy group (–OCH3) at the 3-position and the methyl group (–CH3) at the 2-position contribute to its stability and influence its electronic properties.

In recent years, Benzene, 1-(bromomethyl)-3-methoxy-2-methyl- has been studied for its potential applications in the synthesis of pharmaceutical compounds. Its structural features allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Researchers have explored its use in the preparation of more complex molecules, including those with therapeutic potential.

One of the most notable applications of Benzene, 1-(bromomethyl)-3-methoxy-2-methyl- is in the development of novel drug candidates. The bromomethyl group serves as a reactive handle for further functionalization, enabling the attachment of various pharmacophores. This property has been exploited in the synthesis of bioactive molecules targeting specific biological pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors involved in inflammatory responses and cancer progression.

The methoxy and methyl groups in the molecule contribute to its overall stability and solubility characteristics. These features are crucial for ensuring that the compound behaves predictably in synthetic reactions and remains stable during storage and transport. Additionally, the presence of these groups can influence electronic effects across the benzene ring, affecting reactivity and interaction with biological targets.

Recent advancements in computational chemistry have also highlighted the significance of Benzene, 1-(bromomethyl)-3-methoxy-2-methyl- as a key intermediate. Molecular modeling studies have demonstrated its potential role in designing molecules with improved pharmacokinetic properties. These studies suggest that modifications to its structure can enhance bioavailability and reduce metabolic degradation, making it an attractive candidate for drug development.

In addition to pharmaceutical applications, this compound has found utility in materials science. Its ability to undergo selective functionalization makes it a valuable precursor for synthesizing polymers and specialty chemicals. Researchers have explored its use in creating novel materials with tailored properties, such as enhanced thermal stability or specific electronic characteristics.

The synthesis of Benzene, 1-(bromomethyl)-3-methoxy-2-methyl- typically involves multi-step organic reactions starting from commercially available benzene derivatives. The introduction of the bromomethyl group often requires halogenation followed by nucleophilic substitution reactions. The methoxy and methyl groups are typically introduced through etherification or alkylation processes. The precise synthetic route depends on the desired purity and yield requirements for subsequent applications.

Ongoing research continues to uncover new possibilities for this compound. Scientists are exploring its role in developing green chemistry methodologies by optimizing synthetic routes to minimize waste and improve efficiency. Additionally, efforts are being made to understand its environmental impact and develop sustainable practices for its production and use.

The future prospects for Benzene, 1-(bromomethyl)-3-methoxy-2-methyl- are promising, with potential applications spanning multiple industries. As our understanding of its properties and reactivity evolves, so too will its utility in pharmaceuticals, materials science, and beyond. Continued investment in research and development will be crucial to realizing these possibilities fully.

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